molecular formula C85H129N21O24S B12372596 PD-1/PD-L1-IN-42

PD-1/PD-L1-IN-42

Cat. No.: B12372596
M. Wt: 1861.1 g/mol
InChI Key: SHLICGSPEYTXGG-UDPVMFHBSA-N
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Description

PD-1/PD-L1-IN-42 is a small-molecule inhibitor targeting the interaction between programmed cell death protein 1 (PD-1) and programmed cell death ligand 1 (PD-L1). This interaction plays a crucial role in the immune evasion of cancer cells by inhibiting the activity of effector T cells. By blocking this interaction, this compound aims to restore the immune system’s ability to recognize and attack cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PD-1/PD-L1-IN-42 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The synthetic route typically starts with the preparation of a biphenyl scaffold, followed by functionalization to introduce various substituents that enhance the compound’s binding affinity to PD-L1 .

Industrial Production Methods

Industrial production of this compound involves optimizing the synthetic route for large-scale manufacturing. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

PD-1/PD-L1-IN-42 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include palladium catalysts, organic solvents like 1,4-dioxane, and bases such as potassium acetate. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions are derivatives of this compound with enhanced binding affinities and improved pharmacokinetic profiles. These derivatives are further evaluated for their efficacy in blocking the PD-1/PD-L1 interaction .

Scientific Research Applications

PD-1/PD-L1-IN-42 has a wide range of scientific research applications, including:

Mechanism of Action

PD-1/PD-L1-IN-42 exerts its effects by binding to the PD-L1 protein, preventing its interaction with PD-1 on the surface of T cells. This blockade restores the activity of effector T cells, allowing them to recognize and attack cancer cells. The compound’s mechanism of action involves disrupting the inhibitory signals transmitted by the PD-1/PD-L1 interaction, thereby enhancing the immune response against tumors .

Comparison with Similar Compounds

Properties

Molecular Formula

C85H129N21O24S

Molecular Weight

1861.1 g/mol

IUPAC Name

(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C85H129N21O24S/c1-8-43(4)67(104-78(123)62-22-17-35-106(62)83(128)60(41-107)101-71(116)53(21-16-34-92-85(90)91)95-79(124)66(89)46(7)108)81(126)102-61(42-131)77(122)98-57(38-49-25-29-51(110)30-26-49)74(119)94-54(31-32-63(87)111)72(117)103-69(45(6)10-3)82(127)105-68(44(5)9-2)80(125)99-58(40-65(113)114)76(121)97-56(37-48-23-27-50(109)28-24-48)73(118)93-52(20-14-15-33-86)70(115)96-55(36-47-18-12-11-13-19-47)75(120)100-59(84(129)130)39-64(88)112/h11-13,18-19,23-30,43-46,52-62,66-69,107-110,131H,8-10,14-17,20-22,31-42,86,89H2,1-7H3,(H2,87,111)(H2,88,112)(H,93,118)(H,94,119)(H,95,124)(H,96,115)(H,97,121)(H,98,122)(H,99,125)(H,100,120)(H,101,116)(H,102,126)(H,103,117)(H,104,123)(H,105,127)(H,113,114)(H,129,130)(H4,90,91,92)/t43-,44-,45-,46+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,66-,67-,68-,69-/m0/s1

InChI Key

SHLICGSPEYTXGG-UDPVMFHBSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CS)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)N

Origin of Product

United States

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